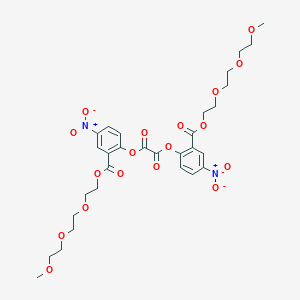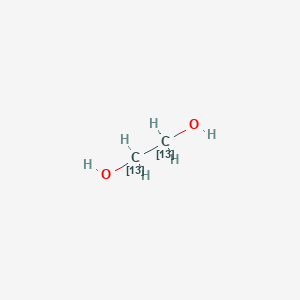
雷贝拉唑N-氧化物
描述
Rabeprazole N-Oxide is a derivative of Rabeprazole, a proton pump inhibitor used primarily to treat conditions such as gastroesophageal reflux disease, peptic ulcers, and Zollinger-Ellison syndrome
科学研究应用
Rabeprazole N-Oxide has several applications in scientific research, including:
Pharmaceutical Research: Used as a reference standard in the development and validation of analytical methods for Rabeprazole and its derivatives.
Biological Studies: Investigated for its potential effects on gastric acid secretion and its role in treating acid-related disorders.
Chemical Research: Studied for its reactivity and stability under different conditions, providing insights into the behavior of N-oxide compounds.
Industrial Applications: Utilized in the quality control and assurance processes in the pharmaceutical industry.
作用机制
Target of Action
Rabeprazole N-Oxide, like its parent compound Rabeprazole, primarily targets the H+/K+ ATPase enzyme , also known as the proton pump . This enzyme is located in the parietal cells of the stomach and is responsible for the final step in the production of gastric acid .
Mode of Action
Rabeprazole N-Oxide is a prodrug, which means it is inactive when it is first administered. It becomes active in the acidic environment of the parietal cells . Once activated, Rabeprazole N-Oxide inhibits the H+/K+ ATPase enzyme, thereby suppressing both basal and stimulated gastric acid secretion . This inhibition is dose-dependent .
Biochemical Pathways
The primary biochemical pathway affected by Rabeprazole N-Oxide is the gastric acid secretion pathway. By inhibiting the H+/K+ ATPase enzyme, Rabeprazole N-Oxide prevents the final step in gastric acid production . This results in a decrease in gastric acidity and an increase in gastric pH .
Pharmacokinetics
The pharmacokinetics of Rabeprazole N-Oxide are likely to be similar to those of Rabeprazole. Rabeprazole has a bioavailability of 52% . It is metabolized in the liver by the CYP2C19 and CYP3A4 enzymes . The metabolites are excreted via the kidneys . The half-life of Rabeprazole is approximately 1 hour .
Result of Action
The primary result of Rabeprazole N-Oxide’s action is a reduction in gastric acid secretion. This leads to a decrease in gastric acidity and an increase in gastric pH . This can help to heal gastrointestinal ulcers, treat symptoms of gastroesophageal reflux disease (GERD), eradicate Helicobacter pylori, and treat hypersecretory conditions such as Zollinger-Ellison Syndrome .
Action Environment
The action of Rabeprazole N-Oxide is influenced by the environment within the stomach. The drug is activated in the acidic environment of the parietal cells . The efficacy of Rabeprazole N-Oxide may also be influenced by factors such as the patient’s diet and the use of other medications .
生化分析
Biochemical Properties
Rabeprazole N-Oxide, like Rabeprazole, may interact with the gastric H+/K+ATPase (Adenosine Triphosphatase) at the secretory surface of the gastric parietal cell . This interaction suppresses gastric acid secretion, making Rabeprazole N-Oxide a potential player in biochemical reactions related to gastric acid regulation .
Cellular Effects
Given its potential interaction with gastric H+/K+ATPase, it may influence cell function by affecting the regulation of gastric acid secretion .
Molecular Mechanism
It is likely to be similar to that of Rabeprazole, which inhibits the gastric H+/K+ATPase, thereby suppressing gastric acid secretion .
Metabolic Pathways
Rabeprazole is known to undergo metabolism in the liver, and it is possible that Rabeprazole N-Oxide may be involved in similar metabolic pathways .
准备方法
Synthetic Routes and Reaction Conditions: Rabeprazole N-Oxide can be synthesized through the oxidation of Rabeprazole. The process typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid under controlled conditions to ensure the selective formation of the N-oxide derivative.
Industrial Production Methods: In an industrial setting, the production of Rabeprazole N-Oxide may involve large-scale oxidation reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
化学反应分析
Types of Reactions: Rabeprazole N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can revert Rabeprazole N-Oxide back to Rabeprazole.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Rabeprazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Rabeprazole: The parent compound, also a proton pump inhibitor.
Omeprazole: Another proton pump inhibitor with a similar mechanism of action.
Lansoprazole: A proton pump inhibitor used for similar therapeutic purposes.
Esomeprazole: An enantiomer of omeprazole with enhanced efficacy.
Uniqueness: Rabeprazole N-Oxide is unique due to its specific N-oxide functional group, which imparts distinct chemical properties and reactivity compared to its parent compound and other similar proton pump inhibitors. This uniqueness makes it valuable in research for understanding the structure-activity relationships and developing new therapeutic agents.
属性
IUPAC Name |
2-[[4-(3-methoxypropoxy)-3-methyl-1-oxidopyridin-1-ium-2-yl]methylsulfinyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-13-16(21(22)9-8-17(13)25-11-5-10-24-2)12-26(23)18-19-14-6-3-4-7-15(14)20-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEQFVVMBAVTRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[N+](=C1CS(=O)C2=NC3=CC=CC=C3N2)[O-])OCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70582520 | |
| Record name | 2-{[4-(3-Methoxypropoxy)-3-methyl-1-oxo-1lambda~5~-pyridin-2-yl]methanesulfinyl}-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70582520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924663-38-7 | |
| Record name | Rabeprazole N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=924663-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rabeprazole N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924663387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{[4-(3-Methoxypropoxy)-3-methyl-1-oxo-1lambda~5~-pyridin-2-yl]methanesulfinyl}-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70582520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-({[4-(3-methoxypropoxy)-3-methyl-1-oxidopyridin-2-yl]methyl}sulfinyl)-1H-benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.170.023 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RABEPRAZOLE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17Q1V00385 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Rabeprazole-N-oxide related to Rabeprazole, and why is it relevant in pharmaceutical research?
A1: Rabeprazole-N-oxide is a related substance of Rabeprazole sodium (Aciphex®), a gastric proton pump inhibitor used to treat gastric acid-related diseases []. During the synthesis of Rabeprazole sodium, Rabeprazole-N-oxide can be observed as an impurity in the drug substance []. Understanding the formation and potential effects of impurities like Rabeprazole-N-oxide is crucial in pharmaceutical development to ensure drug safety and efficacy.
Q2: Are there any studies investigating the degradation of Rabeprazole-N-oxide?
A2: Yes, one of the provided research papers explores the use of sonication, an advanced oxidation process, to degrade Rabeprazole-N-oxide in aqueous solutions []. This type of research is essential for understanding the stability and environmental fate of pharmaceutical compounds and developing effective methods for their removal from wastewater.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![1-[4-[(E)-prop-1-enyl]phenyl]ethanone](/img/structure/B26589.png)
